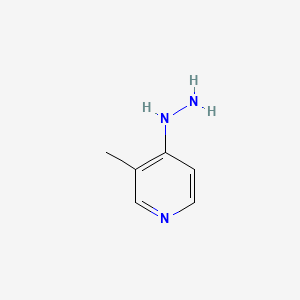

4-Hydrazinyl-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydrazinyl-3-methylpyridine hydrochloride is a chemical compound with the CAS Number: 1195782-30-9 . It has a molecular weight of 159.62 and is a solid in physical form . It is stored at a temperature of 2-8°C in an inert atmosphere .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 2-fluoro-4-methylpyridine, has been synthesized with a total yield of 29.4% in 7 linear steps .

Molecular Structure Analysis

The InChI code for this compound hydrochloride is 1S/C6H9N3.ClH/c1-5-4-8-3-2-6 (5)9-7;/h2-4H,7H2,1H3, (H,8,9);1H . This indicates the presence of a pyridine ring substituted at one or more positions by a methyl group .

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, it’s worth noting that pyridine derivatives are widely used in the synthesis of various organic compounds.

Physical and Chemical Properties Analysis

This compound hydrochloride is a solid at room temperature . It has a molecular weight of 159.62 and is stored at a temperature of 2-8°C in an inert atmosphere .

Scientific Research Applications

Anticancer and Antibacterial Studies Research has also been focused on the metal complexes of pyridine derivative ligands derived from 4-hydrazinyl-3-methylpyridine, showcasing in vitro cytotoxicity against carcinoma cell lines and antibacterial activities. This highlights its potential in developing new therapeutic agents with anticancer and antibacterial properties Kumar B.R. Chaitanya et al., 2022.

Biocompatible Catalysis In the realm of bioconjugate chemistry, derivatives of this compound have been investigated as biocompatible nucleophilic catalysts for hydrazone ligations. This is particularly relevant for applications requiring mild reaction conditions, such as biomolecular labeling and drug delivery systems, where maintaining the native structure of proteins is crucial A. Blanden et al., 2011.

Spectroscopic Analysis The structural and spectroscopic analysis of pyridine derivatives, including those derived from this compound, has been a subject of interest. Such studies provide valuable insights into the electronic properties and reactivity of these compounds, facilitating their application in various scientific fields, including materials science and analytical chemistry Marina Tranfić et al., 2011.

Synthesis of Analgesic and Anti-inflammatory Agents Another application involves synthesizing new analgesic and anti-inflammatory agents by reacting the amino group of this compound derivatives with various aldehydes and ketones. This underscores the compound's utility in medicinal chemistry, particularly in discovering new therapeutics with reduced side effects V. Alagarsamy et al., 2008.

Safety and Hazards

The safety information for 4-Hydrazinyl-3-methylpyridine hydrochloride includes several hazard statements such as H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds, such as hydrazinyl 1,2,4-triazoles derivatives, have been reported to inhibit acetylcholinesterase (ache) . AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .

Mode of Action

For instance, hydrazinyl 1,2,4-triazoles derivatives have been shown to inhibit AChE in a competitive manner . This suggests that these compounds may bind to the active site of the enzyme, preventing acetylcholine from accessing the site and thus inhibiting the enzyme’s activity .

Biochemical Pathways

Based on the reported ache inhibitory activity of related compounds, it can be inferred that this compound may impact cholinergic signaling pathways . Inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic transmission .

Biochemical Analysis

Biochemical Properties

4-Hydrazinyl-3-methylpyridine has numerous applications in scientific research. It is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry, and in the preparation of metal complexes.

Cellular Effects

It is believed to act by inhibiting the activity of certain enzymes, including proteases and kinases . It has been shown to have potent antitumor activity, and to induce apoptosis in cancer cells .

Molecular Mechanism

It is believed to act by inhibiting the activity of certain enzymes, including proteases and kinases . It has been shown to have potent antitumor activity, and to induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Properties

IUPAC Name |

(3-methylpyridin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-4-8-3-2-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQKPOSFUIQAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114913-51-8 |

Source

|

| Record name | 4-Hydrazino-3-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)

![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)

![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)